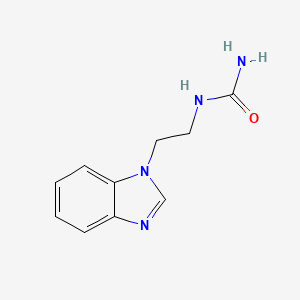
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound with a unique structure that includes two pyrimidine rings connected by a single bond Each pyrimidine ring is substituted with two methylthio groups at the 2,2’ and 6,6’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- typically involves the reaction of 4,4’-bipyrimidine with methylthiolating agents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydrogen atoms at the 2,2’ and 6,6’ positions of the bipyrimidine are replaced by methylthio groups. This reaction often requires the presence of a base, such as sodium hydride, to deprotonate the bipyrimidine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio groups, reverting to the parent bipyrimidine structure.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,4’-Bipyrimidine.
Substitution: Various substituted bipyrimidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- involves its ability to interact with various molecular targets through its methylthio groups. These interactions can include coordination with metal ions, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to form stable complexes with metals, which can be exploited in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyrimidine: The parent compound without the methylthio substitutions.
2,2’-Bipyrimidine: A similar compound with the pyrimidine rings connected at the 2,2’ positions.
4,4’-Bipyridine: A related compound with pyridine rings instead of pyrimidine rings.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds
Eigenschaften
CAS-Nummer |
60186-86-9 |
|---|---|
Molekularformel |
C12H14N4S4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-7(13-11(15-9)19-3)8-6-10(18-2)16-12(14-8)20-4/h5-6H,1-4H3 |
InChI-Schlüssel |
BLZCTEBHIIVZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
